2-(1-methyl-1H-indol-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
Description
The compound 2-(1-methyl-1H-indol-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one features a bicyclic 8-azabicyclo[3.2.1]octane core substituted at the 3-position with a 1,2,3-triazole ring. The ethanone bridge connects this core to a 1-methylindole moiety.
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-23-13-14(18-4-2-3-5-19(18)23)10-20(26)25-15-6-7-16(25)12-17(11-15)24-9-8-21-22-24/h2-5,8-9,13,15-17H,6-7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDJQIIERBCAPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3C4CCC3CC(C4)N5C=CN=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-methyl-1H-indol-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and implications in therapeutic applications.
The molecular structure of the compound includes an indole moiety and a triazole ring, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 313.38 g/mol.
Anticancer Activity
Recent studies have demonstrated that compounds similar to 2-(1-methyl-1H-indol-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one exhibit significant anticancer properties. For instance, derivatives of indole and triazole have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.52 |
| Compound B | MCF-7 | 0.34 |
| Compound C | HT-29 | 0.86 |
These compounds induce apoptosis and cell cycle arrest in the G2/M phase, suggesting a mechanism involving tubulin polymerization inhibition akin to colchicine .
Antimicrobial Activity
The triazole component of the compound is associated with notable antimicrobial activity. Studies indicate that similar triazole derivatives possess effective antibacterial and antifungal properties against various pathogens:
These findings highlight the potential of the compound as a therapeutic agent in treating infections caused by resistant strains.
Enzyme Inhibition
The compound also shows promise as an inhibitor of key metabolic enzymes such as acetylcholinesterase (AChE). This activity is critical for developing treatments for neurological disorders and conditions like Alzheimer's disease .
Mechanistic Studies
Mechanistic investigations into the biological activities of related compounds suggest that they may act through multiple pathways:
- Apoptosis Induction: Compounds induce apoptosis in cancer cells via mitochondrial pathways.
- Cell Cycle Arrest: They can halt cell division by interfering with mitotic spindle formation.
- Enzyme Interaction: Inhibition of AChE leads to increased acetylcholine levels, which can enhance synaptic transmission.
Case Studies
Several case studies have explored the effects of this class of compounds:
- Study on HeLa Cells: A study demonstrated that a derivative caused significant cell death at low concentrations (IC50 = 0.52 µM), indicating high potency against cervical cancer cells.
- Antibacterial Efficacy: Research showed that triazole derivatives exhibited comparable efficacy to conventional antibiotics against S. aureus and E. coli, suggesting their use in overcoming antibiotic resistance.
Comparison with Similar Compounds
Structural Modifications in Analogous Compounds
Key structural analogs vary in substituents on the azabicyclo core, bridge modifications, or indole replacements. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : The target compound’s logP is estimated to be ~2.5, lower than chloro-tolyl analogs (logP ~3.1) due to the polar triazole group .
- Solubility : The triazole-indole combination improves aqueous solubility (predicted ~25 µM) compared to imidazole analogs (~15 µM) .
- Metabolic Stability : Triazole-containing analogs show longer half-lives (t₁/₂ ~4.5 hrs in vitro) than imidazole derivatives (t₁/₂ ~2.8 hrs) due to reduced CYP3A4-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
